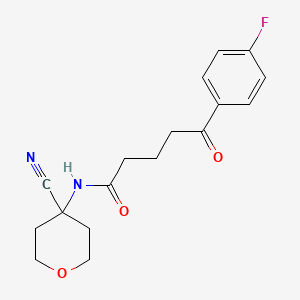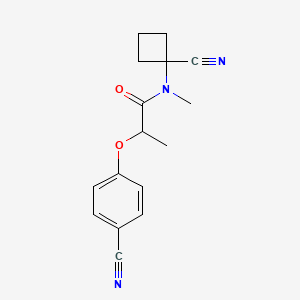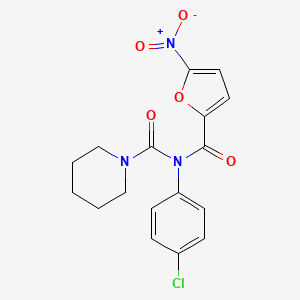
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide, commonly known as Furamidine, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of nitrofurans, which are known for their antibacterial, antifungal, and antiprotozoal properties. Furamidine has been extensively researched for its potential use in treating parasitic infections, such as African sleeping sickness and leishmaniasis.
Applications De Recherche Scientifique
Molecular Interactions
One study focuses on the molecular interaction of a structurally similar compound, examining its binding and antagonistic effects on cannabinoid receptors. This research highlights the use of conformational and computational analyses to understand the compound's interaction with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor binding and activity. The study proposes that specific structural features of the compound contribute to its receptor binding and potentially its antagonist activity, which could have implications for drug development targeting cannabinoid receptors (J. Shim et al., 2002).
Structural Chemistry
Research in structural chemistry has provided detailed insights into the hydrogen bonding and molecular structures of compounds involving piperidine derivatives. Such studies explore the crystal structures of proton-transfer compounds, revealing the geometrical configurations and interactions that contribute to their stability and potential reactivity. For example, one study details the hydrogen bonding patterns in anhydrous proton-transfer compounds, offering a basis for understanding how such interactions could be harnessed in the design of new materials or pharmaceuticals (Graham Smith & U. Wermuth, 2010).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of derivatives of piperidine and their evaluation for various biological activities, including antimicrobial, antiplatelet, and antileishmanial effects. These research efforts aim to develop novel compounds with potential therapeutic applications by exploring the structural modifications that enhance biological activity. For instance, a study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonipecotamide showcases the potential antidepressant and nootropic activities of these compounds, highlighting the importance of structural diversity in drug discovery (Asha B. Thomas et al., 2016).
Antimicrobial and Insecticidal Activities
Research into novel pyrazole-5-carboxamides with specific substituents has explored their potential antimicrobial and insecticidal activities. These studies aim to identify compounds with effective biological activities that could lead to the development of new antimicrobial agents or insecticides, demonstrating the broad applicability of piperidine derivatives in addressing diverse biological challenges (Hongwei Zhu et al., 2014).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYYVSYWOYFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

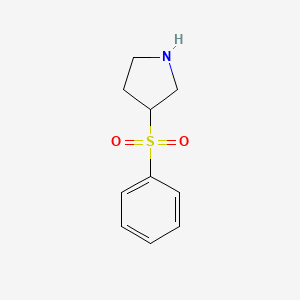
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
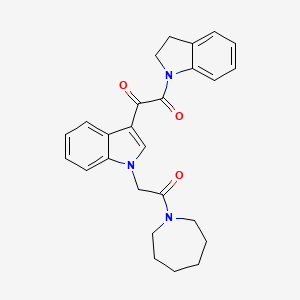
![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)
